![molecular formula C18H19FO5S B588461 2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate CAS No. 905454-58-2](/img/structure/B588461.png)

2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

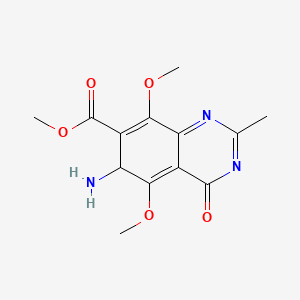

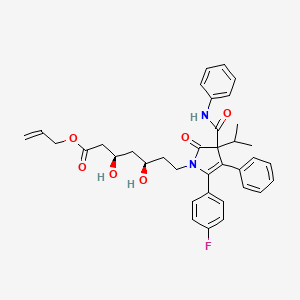

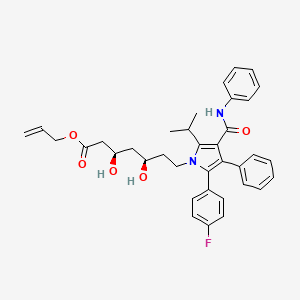

The compound is a derivative of benzopyran and benzenesulfonate. Benzopyran is a polycyclic compound that consists of a benzene ring fused to a pyran ring. Benzenesulfonate is a sulfonic acid derivative of benzene .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it involves electrophilic aromatic substitution , a common reaction for benzene derivatives. This reaction involves the attack of an electrophile on the aromatic ring, followed by a proton transfer .Molecular Structure Analysis

The compound contains a benzopyran moiety, which is a fused ring system consisting of a benzene ring and a pyran ring. It also contains a benzenesulfonate moiety, which consists of a benzene ring substituted with a sulfonate group .Chemical Reactions Analysis

Benzene derivatives can undergo a variety of reactions, including electrophilic aromatic substitution . The presence of the sulfonate group may also allow for nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

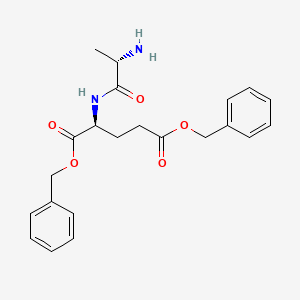

Chemical Reactions and Synthesis

- The compound has been involved in studies examining the reaction of dimethyl sulfoxide with 4-acetoxycoumarin, leading to the production of 2-(2-hydroxybenzoyl)-2-[(methylthio)methyl]-2,3-dihydro-4H-furo[3,2-c]chromen-4-one under certain conditions (Ara, Khan, & Tasneem, 2009).

- Another study focused on the synthesis of a new class of 5-hydroxy[1]benzopyrano[4,3-c]pyridazin-3(2H)-ones using sodium m-nitrobenzene sulfonate, showcasing the compound's role in unexpected chemical behaviors (Cignarella & Barlocco, 1995).

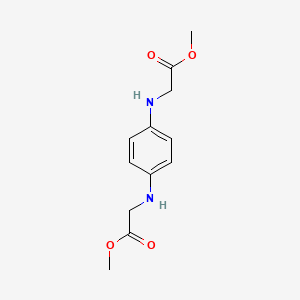

Materials Science and Engineering

- In materials science, the compound has been utilized in the synthesis of sulfonic acid-containing polybenzoxazine for applications in proton exchange membranes in direct methanol fuel cells (Yao et al., 2014).

- It has also been a part of constructing a 2,6-difunctionalized 2-methyl-2H-1-benzopyran library using a solid-phase synthesis protocol, indicating its use in creating diverse chemical libraries (Hwang et al., 2005).

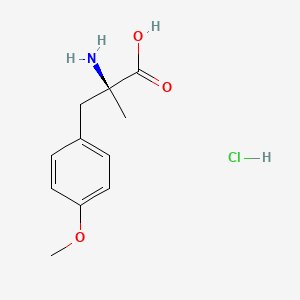

Organic and Medicinal Chemistry

- In organic chemistry, a study synthesized novel 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives and evaluated their antimicrobial activities, highlighting the compound's relevance in medicinal chemistry (Mannam et al., 2020).

- The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of certain pharmaceutical agents, demonstrates its importance in drug synthesis and development (Xin-zhi, 2007).

Bioactivation Studies

- A study on the bioactivation of benzylic and allylic alcohols via sulfo-conjugation, with a focus on how certain chemical carcinogens and mutagens undergo this process, shows the compound's role in understanding metabolic pathways of xenobiotics (Surh, 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYHEPKRXGABEM-WMZOPIPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@@H]2CCC3=C(O2)C=CC(=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858496 |

Source

|

| Record name | 2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate | |

CAS RN |

905454-58-2 |

Source

|

| Record name | 2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B588393.png)